BenchChemオンラインストアへようこそ!

(3-Bromo-4-fluorophenyl)(cyclopropyl)methanol

Regiochemical discrimination Building block authentication Positional isomer quality control

(3-Bromo-4-fluorophenyl)(cyclopropyl)methanol (CAS 929884-48-0) is a racemic secondary alcohol belonging to the halogenated cyclopropylmethanol class, with molecular formula C10H10BrFO and molecular weight 245.09 g/mol. The compound features a 3-bromo-4-fluoro substitution pattern on the phenyl ring, a cyclopropyl group, and a chiral hydroxymethyl carbon, producing a stereogenic center that distinguishes it from achiral analogs.

Molecular Formula C10H10BrFO
Molecular Weight 245.091
CAS No. 929884-48-0
Cat. No. B2609083
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(3-Bromo-4-fluorophenyl)(cyclopropyl)methanol
CAS929884-48-0
Molecular FormulaC10H10BrFO
Molecular Weight245.091
Structural Identifiers
SMILESC1CC1C(C2=CC(=C(C=C2)F)Br)O
InChIInChI=1S/C10H10BrFO/c11-8-5-7(3-4-9(8)12)10(13)6-1-2-6/h3-6,10,13H,1-2H2
InChIKeyWLWMXVFJBXCWCQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

(3-Bromo-4-fluorophenyl)(cyclopropyl)methanol (CAS 929884-48-0): Procurement-Grade Building Block for Halogenated Cyclopropylmethanol Research


(3-Bromo-4-fluorophenyl)(cyclopropyl)methanol (CAS 929884-48-0) is a racemic secondary alcohol belonging to the halogenated cyclopropylmethanol class, with molecular formula C10H10BrFO and molecular weight 245.09 g/mol . The compound features a 3-bromo-4-fluoro substitution pattern on the phenyl ring, a cyclopropyl group, and a chiral hydroxymethyl carbon, producing a stereogenic center that distinguishes it from achiral analogs . It is supplied as a solid (white to yellow powder or crystals) with commercial purity grades ranging from 95% to 98% [1]. The compound carries GHS07 hazard classification (H315, H319, H335: skin/eye/respiratory irritation), with a computed LogP of 3.03 and a predicted boiling point of 308.4 ± 27.0 °C at 760 mmHg [1].

Why (3-Bromo-4-fluorophenyl)(cyclopropyl)methanol Cannot Be Interchanged with Positional Isomers or Simpler Analogs


Positional isomerism among bromo-fluoro-cyclopropylmethanols generates compounds with identical molecular formulas (C10H10BrFO) and molecular weights (245.09 g/mol) yet distinct InChI Keys, MDL numbers, hazard profiles, and computed physicochemical properties . The 3-bromo-4-fluoro regioisomer (CAS 929884-48-0) differs from the 2-bromo-4-fluoro (CAS 1379329-80-2), 4-bromo-2-fluoro (CAS 1332651-52-1), and 3-bromo-2-fluoro (CAS 1428881-42-8) isomers in both electronic distribution on the aromatic ring and steric environment around the reactive hydroxymethyl center [1]. Critically, the 3-bromo-4-fluorophenyl motif has been independently validated in drug discovery programs—including Aurora kinase A inhibitors (compound 10l, IC50 0.61 μM vs. reference 3.37 μM) and the KATP channel opener A-278637 (EC50 102 nM)—establishing a pharmacophoric precedent that other bromo-fluoro positional isomers lack [2]. Substituting an isomer without verifying regiospecific identity risks invalidating structure-activity relationships, altering metabolic stability, and introducing unanticipated toxicity liabilities.

Quantitative Differentiation Evidence for (3-Bromo-4-fluorophenyl)(cyclopropyl)methanol Versus Closest Analogs


Regiochemical Identity Confirmation: Distinct InChI Key and MDL Number Versus All Bromo-Fluoro Cyclopropylmethanol Positional Isomers

The target compound (3-Br-4-F isomer, CAS 929884-48-0) possesses the unique InChI Key WLWMXVFJBXCWCQ-UHFFFAOYSA-N and MDL number MFCD16293535, which are structurally distinct from the three closest positional isomers: 2-Br-4-F isomer (CAS 1379329-80-2, InChI Key JIBQNHZJCQXSRX, MDL MFCD16293540), 4-Br-2-F isomer (CAS 1332651-52-1, InChI Key JPCKBVGTYFUBDU, MDL MFCD16293531), and 3-Br-2-F isomer (CAS 1428881-42-8) [1]. All four isomers share the identical molecular formula C10H10BrFO and molecular weight 245.09 g/mol, making InChI Key verification the only definitive method for regioisomer identity confirmation during procurement and analytical release .

Regiochemical discrimination Building block authentication Positional isomer quality control

Differentiated Hazard Classification: Absence of Acute Oral Toxicity (H302) in Target Compound Versus 2-Bromo-4-Fluoro Positional Isomer

The target compound (3-Br-4-F isomer) carries GHS07 hazard statements H315 (skin irritation), H319 (eye irritation), and H335 (respiratory irritation) only, with Signal Word 'Warning' and no acute oral toxicity classification . In contrast, the 2-Br-4-F positional isomer (CAS 1379329-80-2) carries an additional H302 statement ('Harmful if swallowed'), indicating a measurably different acute oral toxicity profile that necessitates more stringent handling protocols including immediate poison center contact (P301+P310) if ingested . Both isomers share the same GHS07 pictogram and molecular formula, but the 2-Br-4-F isomer's SDS mandates additional precautionary codes (P260, P301+P310, P303+P361+P353) not required for the 3-Br-4-F isomer .

Laboratory safety Hazard assessment Isomer toxicity differentiation

Computed Lipophilicity Differentiation: LogP 3.03 for 3-Br-4-F Isomer Versus XLogP3 2.6 for 4-Br-2-F Positional Isomer

The target 3-Br-4-F isomer has a computed LogP of 3.03 (from leyan.com calculated properties), approximately 0.4 log units higher than the XLogP3-AA value of 2.6 reported for the 4-Br-2-F positional isomer (CAS 1332651-52-1) on PubChem [1]. This difference, while derived from distinct computational methods, corresponds to a ~2.5-fold higher predicted octanol-water partition coefficient for the 3-Br-4-F isomer. The 2-Br-4-F isomer (CAS 1379329-80-2) has also been reported with a computed LogP of 3.03 (from chemscene.com), suggesting that the 3-Br-4-F and 2-Br-4-F isomers share similar computed lipophilicity while the 4-Br-2-F isomer is notably less lipophilic . Additionally, the target compound has a computed topological polar surface area (TPSA) of 20.23 Ų, 1 hydrogen bond donor, and 1 hydrogen bond acceptor .

Lipophilicity Physicochemical property comparison Drug-likeness optimization

Validated Pharmacophoric Motif: 3-Bromo-4-Fluorophenyl Substitution Pattern Confers Target Engagement in Aurora Kinase A and KATP Channel Modulation

The 3-bromo-4-fluorophenyl motif—the identical aromatic substitution pattern present in the target compound—has been independently validated in two distinct drug-target contexts. In Aurora kinase A inhibition, compound 10l (4-((3-bromo-4-fluorophenyl)amino)-6-chloro-nicotinamide) demonstrated IC50 values of 0.61 μM (SW620 cells) and 1.06 μM (NCI-H1975 cells), representing a 5.5-fold and 6.3-fold improvement respectively over a reference compound with IC50 values of 3.37 μM and 6.67 μM . In KATP channel modulation, the (S)-enantiomer A-278637 ((−)-(9S)-9-(3-bromo-4-fluorophenyl)-2,3,5,6,7,9-hexahydrothieno[3,2-b]quinolin-8(4H)-one 1,1-dioxide) exhibited an EC50 of 102 nM with selectivity over L-type calcium channels and other neurotransmitter receptors [1][2]. Additionally, the 3-bromo-4-fluorophenyl motif appears in MAO-B inhibitors, with (E)-1-(3-bromo-4-fluorophenyl)-3-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)prop-2-en-1-one showing an IC50 of 0.026 μM and selectivity index >1538 [3]. These independently validated pharmacophoric precedents are specific to the 3-bromo-4-fluoro substitution pattern; equivalent data have not been reported for the 2-Br-4-F, 4-Br-2-F, or 3-Br-2-F positional isomers of cyclopropylmethanol.

Pharmacophore validation Kinase inhibition Ion channel modulation Structure-activity relationship

Enantiomeric Resolution Capability: Racemate (CAS 929884-48-0) and (S)-Enantiomer (CAS 1367350-60-4) Enable Chiral Structure-Activity Relationship Studies

The target compound (CAS 929884-48-0) is supplied as a racemic mixture of (R)- and (S)-enantiomers due to the chiral center at the hydroxymethyl carbon. The (S)-enantiomer is independently available as (S)-(3-bromo-4-fluorophenyl)(cyclopropyl)methanol (CAS 1367350-60-4, purity 90%) from Key Organics, enabling enantiomer-specific biological evaluation . This chiral resolution capability is critical because the KATP channel opener A-278637—which contains the identical 3-bromo-4-fluorophenyl motif—exhibits stereospecific activity, with the (9S)-enantiomer being the active configuration (EC50 102 nM) [1]. The racemate's commercial availability at higher purities (95–98%) from multiple vendors enables initial screening and scale-up, while the resolved (S)-enantiomer supports advanced SAR and candidate optimization . No equivalent enantiopure offerings were identified for the 2-Br-4-F or 4-Br-2-F positional isomers from the surveyed supplier base.

Chiral resolution Enantiomer-specific SAR Stereochemistry

Commercial Purity Gradient and Supplier Diversification: 95% to 98% Purity Range Enables Fit-for-Purpose Procurement

The target compound is available across a purity gradient from three independently verified commercial suppliers: 95%+ (Chemenu, Catalog CM579655), 97% (Fluorochem, Product Code F068305), and 98% (Leyan, Product No. 1772914) . Fluorochem pricing for the 97% grade is approximately £412.00 per gram (as of March 2022), with shipping availability from UK, EU, and China stock locations . The compound is also listed by Matrix Scientific (≥97%), CymitQuimica (Biosynth brand, min. 95%), and VWR (≥97%), providing multi-continent supply chain redundancy . The 2-Br-4-F positional isomer is comparably priced at 9,064 CNY/g (97%, Fluorochem) but carries the additional H302 hazard classification that may increase shipping complexity . The 4-Br-2-F isomer is available at similar pricing (9,064 CNY/g, 97%, Fluorochem) .

Commercial availability Purity specification Supplier comparison Procurement strategy

High-Impact Application Scenarios for (3-Bromo-4-fluorophenyl)(cyclopropyl)methanol Based on Quantitative Differentiation Evidence


Medicinal Chemistry Kinase Inhibitor SAR Campaigns Requiring 3-Bromo-4-Fluorophenyl Pharmacophore

For research groups developing Aurora kinase A or related kinase inhibitors, this compound provides the validated 3-bromo-4-fluorophenyl motif that has demonstrated 5.5–6.3-fold potency improvement over reference compounds in cell-based antiproliferative assays (compound 10l: IC50 0.61–1.06 μM vs. reference 3.37–6.67 μM) . The hydroxymethyl and cyclopropyl groups offer two orthogonal functionalization handles—the alcohol for esterification, etherification, or oxidation, and the bromine for Pd-catalyzed cross-coupling (Suzuki, Buchwald-Hartwig)—enabling systematic SAR exploration around the validated pharmacophore . The availability of both racemate (95–98% purity) and (S)-enantiomer (CAS 1367350-60-4) supports a complete chiral SAR workflow from hit identification through lead optimization .

KATP Channel Modulator Development Leveraging Stereospecific 3-Bromo-4-Fluorophenyl Recognition

The stereospecific activity of A-278637 (EC50 102 nM at Kir6.2/SUR2B channels) establishes the 3-bromo-4-fluorophenyl motif as a privileged recognition element for the KATP channel sulfonylurea receptor [1]. The target compound's cyclopropylmethanol core, when elaborated to the thienoquinolinone scaffold, enables exploration of KATP opener SAR in bladder smooth muscle and vascular tissues. The compound's computed LogP of 3.03 and TPSA of 20.23 Ų fall within drug-like space, supporting progression to in vitro ADME profiling without the acute oral toxicity liability (H302) associated with the 2-Br-4-F positional isomer .

Chiral Methodology Development and Enantioselective Synthesis Using a Racemic/Enantiopure Compound Pair

The commercial availability of both racemic (CAS 929884-48-0) and (S)-enantiomer (CAS 1367350-60-4, 90% purity) forms makes this compound an ideal substrate for developing and validating chiral analytical methods (chiral HPLC, SFC) and enantioselective synthetic transformations . The chiral hydroxymethyl center, flanked by a cyclopropyl group and a halogenated aromatic ring, presents a sterically and electronically demanding environment that challenges both chromatographic resolution and asymmetric catalysis. The distinct InChI Key (WLWMXVFJBXCWCQ-UHFFFAOYSA-N) enables unambiguous identity tracking through chiral resolution workflows .

Multi-Component Cross-Coupling Building Block for Complex Molecular Architectures

The compound combines three synthetically orthogonal reactive features in a single small-molecule scaffold (MW 245.09): (i) an aryl bromide at the 3-position for palladium-catalyzed cross-coupling, (ii) a secondary alcohol for nucleophilic derivatization or Mitsunobu chemistry, and (iii) a cyclopropyl group that can participate in ring-opening transformations under acidic or radical conditions . With ≥6 commercial suppliers offering 95–98% purity, the compound supports both discovery-scale (100 mg–1 g) and early development-scale (5–25 g) procurement without supply continuity concerns . The absence of H302 classification simplifies inventory management and reduces regulatory burden compared to the 2-Br-4-F isomer .

Quote Request

Request a Quote for (3-Bromo-4-fluorophenyl)(cyclopropyl)methanol

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.